Regioisomeric Aldehyde Positioning: 6‑Carbaldehyde vs. 5‑Carbaldehyde
The target compound places the aldehyde at the 6‑position of the benzoxazole ring, whereas the closest commercial regioisomer, 2‑acetylbenzo[d]oxazole‑5‑carbaldehyde (CAS not available for direct comparison), bears the aldehyde at the 5‑position. The 6‑position is para to the oxazole oxygen and meta to the ring‑fusion nitrogen, resulting in a distinct electronic environment and a different spatial vector for the aldehyde group [1]. This positional difference alters the linearity and bond‑angle geometry of the derived Schiff bases and oxime ethers, which can directly influence molecular recognition in biological targets or crystal packing in materials applications [1].
| Evidence Dimension | Aldehyde substitution position on benzoxazole scaffold |
|---|---|
| Target Compound Data | 6‑carbaldehyde (para to O, meta to N) |
| Comparator Or Baseline | 2‑Acetylbenzo[d]oxazole‑5‑carbaldehyde (meta to O, meta to N) |
| Quantified Difference | Positional isomer; exact difference in electronic properties not experimentally reported for this pair. |
| Conditions | Structural comparison based on SMILES and benzoxazole numbering conventions. |
Why This Matters
Procurement of the specific regioisomer is mandatory when the intended downstream chemistry (e.g., bis‑Schiff base formation for metal coordination or enzyme inhibition) depends on the precise orientation of the imine bond; using the 5‑carbaldehyde isomer would generate a geometrically mismatched product.
- [1] Taha, M.; Rahim, F.; Zaman, K. et al. Synthesis, in vitro biological screening and docking study of benzo[d]oxazole bis Schiff base derivatives as a potent anti‑Alzheimer agent. J. Biomol. Struct. Dyn. 2023, 41, 1649–1664. View Source
